6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The unique structure of this compound makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes . Another common method is the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes in a one-pot process . These reactions are usually carried out under mild conditions, often using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, viral infections, fungal infections, and cancer.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrido[1,2-a]pyrimidines: These compounds have a similar fused ring system and are known for their therapeutic potential.
Uniqueness
6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methoxyphenyl group, and a piperazinylmethyl group makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H21BrN4O |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21BrN4O/c1-25-16-4-2-3-14(11-16)19-17(13-23-9-7-21-8-10-23)24-12-15(20)5-6-18(24)22-19/h2-6,11-12,21H,7-10,13H2,1H3 |
InChI Key |
MLYAPSQDCZEXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)CN4CCNCC4 |
Origin of Product |
United States |
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